REACTION_CXSMILES
|
[CH2:1]([CH:8]([CH2:12][C:13]([OH:15])=O)[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>S(=O)(=O)(O)O>[C:9]([CH:8]1[CH2:1][C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:13](=[O:15])[CH2:12]1)([OH:11])=[O:10]
|
Name
|
|
Quantity
|
78.37 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice (2 kg)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether (2 L
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1CC(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.14 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:8]([CH2:12][C:13]([OH:15])=O)[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>S(=O)(=O)(O)O>[C:9]([CH:8]1[CH2:1][C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:13](=[O:15])[CH2:12]1)([OH:11])=[O:10]
|
Name
|
|
Quantity
|
78.37 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice (2 kg)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether (2 L
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1CC(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.14 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |